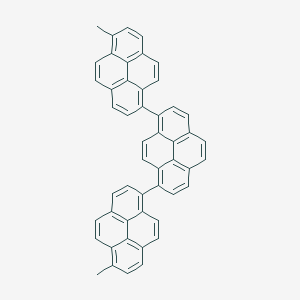

1,8-bis(6-methylpyren-1-yl)pyrene

Description

Significance of Pyrene-Based Polycyclic Aromatic Hydrocarbons in Advanced Functional Materials

Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH) composed of four fused benzene (B151609) rings, has garnered significant attention in materials science due to its unique photophysical and electronic properties. wikipedia.orgnih.gov Its derivatives are integral components in the development of advanced functional materials, particularly in the realm of organic electronics. rsc.orgnist.gov The high fluorescence quantum yield, long fluorescence lifetime, and characteristic excimer formation of pyrene make it an exceptional chromophore for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and sensors. wikipedia.orgutexas.eduacs.org The planar structure and extensive π-conjugation of the pyrene core facilitate efficient charge transport, rendering pyrene-based materials suitable for use as organic semiconductors in organic field-effect transistors (OFETs). nist.gov The ability to chemically modify the pyrene core at various positions allows for the fine-tuning of its electronic and photophysical properties, as well as its solid-state packing, which is crucial for device performance. researchgate.netacs.org

Architectural Complexity and Research Rationale for 1,8-bis(6-methylpyren-1-yl)pyrene

The specific compound, this compound, represents a molecule of significant architectural complexity. As of this writing, this compound has not been described in the peer-reviewed scientific literature, suggesting it is a novel synthetic target. The rationale for its design and investigation stems from the desire to create a highly sterically hindered, three-dimensional structure composed entirely of pyrene units.

The substitution pattern at the 1 and 8 positions of the central pyrene core is known to induce significant steric strain, forcing the attached substituents out of the plane of the central pyrene. nih.gov When these substituents are themselves bulky pyrene moieties, a highly twisted and non-planar molecular conformation is anticipated. The introduction of a methyl group at the 6-position of the peripheral pyrene units further increases this steric hindrance and can also enhance the solubility of the final compound in organic solvents. nih.gov

The research rationale for investigating this molecule is threefold:

To explore the synthesis of highly congested, star-shaped or dendritic pyrene oligomers.

To study the impact of extreme steric hindrance on the intramolecular photophysical processes, particularly the balance between monomer and excimer fluorescence of the pyrene units. utexas.eduepa.gov

To evaluate its potential as a novel material for organic electronics, where the bulky structure could prevent intermolecular aggregation and π-π stacking, a common cause of luminescence quenching in the solid state.

Scope and Objectives of the Research Outline

The scope of this article is to present a prospective research outline for the chemical compound this compound. Due to the novelty of this specific molecule, direct experimental data is not available. Therefore, this article will focus on a theoretical and prospective analysis based on the known chemistry and properties of its constituent fragments and related compounds.

The primary objectives are:

To propose a viable synthetic pathway for this compound.

To predict its molecular structure and key photophysical properties based on established scientific principles.

To hypothesize its potential applications in advanced functional materials.

To provide data tables with predicted values to guide future experimental work.

Structure

2D Structure

3D Structure

Properties

CAS No. |

797057-75-1 |

|---|---|

Molecular Formula |

C50H30 |

Molecular Weight |

630.8 g/mol |

IUPAC Name |

1,8-bis(6-methylpyren-1-yl)pyrene |

InChI |

InChI=1S/C50H30/c1-27-3-5-29-15-23-41-37(21-13-33-9-17-35(27)45(29)47(33)41)39-19-11-31-7-8-32-12-20-40(44-26-25-43(39)49(31)50(32)44)38-22-14-34-10-18-36-28(2)4-6-30-16-24-42(38)48(34)46(30)36/h3-26H,1-2H3 |

InChI Key |

MYRAOZJLRMDCKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=C6C=CC7=C(C=CC8=C7C6=C(C=C8)C=C5)C9=C1C=CC2=C3C1=C(C=CC3=C(C=C2)C)C=C9 |

Origin of Product |

United States |

Proposed Synthesis and Structural Characterization

A plausible synthetic route to 1,8-bis(6-methylpyren-1-yl)pyrene would involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. researchgate.netmdpi.com This would require the synthesis of two key precursors: 1,8-dibromopyrene (B1583609) and a boronic acid or ester derivative of 6-methylpyrene.

The synthesis could proceed as follows:

Synthesis of 1,8-dibromopyrene: This can be achieved by the direct bromination of pyrene (B120774), which typically yields a mixture of 1,6- and 1,8-dibromopyrene isomers that require careful separation. nih.gov

Synthesis of 6-methylpyren-1-ylboronic acid: This precursor is not commercially available and would need to be synthesized, likely starting from 1-bromopyrene. A possible route involves the methylation of a protected pyrene derivative followed by bromination and subsequent borylation. The synthesis of specific boronic acids can be challenging but is a well-established field. mdpi.comnih.govresearchgate.net

Suzuki-Miyaura Coupling: The final step would be the cross-coupling of 1,8-dibromopyrene with two equivalents of 6-methylpyren-1-ylboronic acid in the presence of a palladium catalyst and a suitable base. researchgate.net

Table 1: Proposed Reactants for Suzuki-Miyaura Synthesis

| Compound Name | Role in Reaction |

|---|---|

| 1,8-Dibromopyrene | Central electrophilic core |

| 6-Methylpyren-1-ylboronic acid | Peripheral nucleophilic partner |

| Tetrakis(triphenylphosphine)palladium(0) | Catalyst |

| Potassium Carbonate | Base |

This table represents a proposed set of reactants. Optimization of the catalyst, base, and solvent would be necessary for a successful synthesis.

Upon successful synthesis, the compound's structure would be confirmed using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis.

Electronic and Excited State Dynamics of 1,8 Bis 6 Methylpyren 1 Yl Pyrene

Electronic Absorption and Emission Characteristics in Solution and Solid State

The electronic absorption and emission spectra of 1,8-bis(6-methylpyren-1-yl)pyrene are expected to be dominated by the characteristics of its three pyrene (B120774) units, but significantly modulated by their covalent linkages. Pyrene itself exhibits a distinctive absorption spectrum with a strong, symmetry-allowed S₂ ← S₀ transition (¹B₂ᵤ ← ¹A₉) around 344 nm and a weaker, symmetry-forbidden S₁ ← S₀ transition (¹Lₐ) with pronounced vibronic structure. ias.ac.inacs.org Its fluorescence emission originates from the S₁ state and also shows a characteristic, well-resolved vibronic structure.

For this compound, the extended π-conjugation resulting from linking three pyrene moieties would predictably lead to a bathochromic (red) shift in both the absorption and emission spectra compared to monomeric pyrene. The substitution at the 1 and 8 positions of the central pyrene core connects it to the two 6-methylpyren-1-yl groups. This extensive electronic communication across the molecule is likely to cause a broadening of the spectral bands and a partial loss of the fine vibronic structure observed in isolated pyrene.

In the solid state, the photophysical properties would be highly dependent on the intermolecular packing in the crystal lattice. Strong π-π stacking interactions between the planar pyrene units of adjacent molecules would likely lead to further red-shifted and broadened emission, characteristic of aggregate states.

Table 1: Representative Photophysical Data for Pyrene and Related Derivatives

| Compound/State | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ_f) |

|---|---|---|---|

| Pyrene (in cyclohexane) | ~334, 344 | ~372, 383, 393 | ~0.65 |

| 1-Methylpyrene (B1203753) | ~344 | ~375, 395 | ~0.5-0.7 |

| Pyrene Excimer | - | ~480 | Dependent on concentration |

Solvatochromic and Acidochromic Responses of Pyrene-Based Systems

Solvatochromism: Pyrene is a classic example of a solvatochromic compound, exhibiting what is known as the "Ham effect." The relative intensity of its vibronic emission bands is highly sensitive to the polarity of the solvent. researchgate.net This effect arises from polarity-induced changes in the vibronic coupling between the S₁ state and a nearby S₂ state. For this compound, while some solvatochromic shifts in the emission maxima are expected due to the large dipole moment changes upon excitation in such an extended system, the classical Ham effect might be less distinct. nih.govrsc.org The complex interplay of the three pyrene units could lead to broad, less-defined solvatochromic behavior.

Acidochromism: Acidochromism refers to a change in color or spectral properties upon a change in pH. This phenomenon requires the presence of an acidic or basic functional group that can be protonated or deprotonated. Since the structure of this compound consists solely of aromatic hydrocarbons, it lacks such functional groups. Therefore, it is not expected to exhibit a significant acidochromic response in typical pH ranges. mdpi.com Any response would likely be limited to extreme acidic conditions that could protonate the aromatic system, a process that would affect the entire electronic structure.

Ultrafast Photophysical Processes and Relaxation Pathways

Upon absorption of a photon, this compound is promoted to an electronically excited state. From there, it can return to the ground state via several competing radiative and non-radiative pathways.

Internal Conversion and Vibrational Relaxation in Excited Pyrenes

Vibrational Relaxation (VR): Following excitation, the molecule is often in a vibrationally excited level of an electronic state. VR is the extremely rapid process (typically on the femtosecond to picosecond timescale) where this excess vibrational energy is dissipated as heat to the surrounding solvent molecules, bringing the molecule to the lowest vibrational level of that electronic state.

Internal Conversion (IC): Internal conversion is a non-radiative transition between electronic states of the same spin multiplicity (e.g., S₂ → S₁ or S₁ → S₀). For pyrene, the rate of IC from the S₁ to the S₀ state is notably slow, which contributes to its high fluorescence quantum yield and long fluorescence lifetime (up to ~480 ns in deoxygenated solution). researchgate.netresearchgate.netkyoto-u.ac.jp This is attributed to the large energy gap between the S₁ and S₀ states. In a large, structurally flexible molecule like this compound, the increased density of vibrational states and the presence of low-frequency torsional modes could potentially increase the rate of internal conversion compared to unsubstituted pyrene. rsc.org

Intersystem Crossing Dynamics and Triplet State Formation

Intersystem Crossing (ISC): Intersystem crossing is a non-radiative process involving a change in spin multiplicity, most commonly from a singlet excited state (S₁) to a triplet excited state (T₁). wikipedia.org For pyrene, the quantum yield of triplet formation is relatively low in the absence of heavy atoms. The rate of ISC is influenced by spin-orbit coupling, which is generally weak for hydrocarbons. rsc.orgrsc.org

Intramolecular and Intermolecular Excitation Energy Transfer Mechanisms

In a multi-chromophoric system like this compound, where three pyrene units are covalently linked, intramolecular excitation energy transfer (EET) is a highly probable event. nih.govacs.orgmdpi.com If one of the pyrene units absorbs a photon, the excitation energy is not necessarily localized on that unit. It can be transferred to one of the other pyrene moieties.

The most likely mechanism for this transfer is Förster Resonance Energy Transfer (FRET), also known as dipole-dipole coupling. The efficiency of FRET depends on the spectral overlap between the emission of the energy donor and the absorption of the energy acceptor, as well as being highly sensitive to the distance (proportional to 1/r⁶) and relative orientation of the transition dipoles of the chromophores.

Excimer and Exciplex Formation in this compound Systems

Excimer Formation: Pyrene is the archetypal molecule for forming an excimer —an "excited-state dimer." When an excited pyrene molecule encounters a ground-state pyrene molecule in close proximity (within ~3.5 Å), they can form a transient, weakly bound complex. This excimer state is lower in energy than the monomeric excited state and decays to a repulsive ground state. Its emission is therefore characterized by a broad, structureless, and significantly red-shifted band centered around 480 nm, which is easily distinguished from the structured monomer emission below 400 nm. nih.govacs.org

In this compound, the covalent linking of three pyrene units in a relatively compact geometry makes intramolecular excimer formation highly probable. acs.orgrsc.org This can occur if the molecule adopts a conformation where two of its pyrene moieties (e.g., the central pyrene and a peripheral one, or the two peripheral units) are able to stack in a face-to-face arrangement. The formation of this intramolecular excimer would compete directly with monomer fluorescence and intramolecular energy transfer. Unlike intermolecular excimers, the efficiency of intramolecular excimer formation is independent of concentration. Studies on similar dipyrenyl compounds show that this process is dynamic and occurs in the excited state on a picosecond timescale. nih.gov

Exciplex Formation: An exciplex is an excited-state complex formed between two different types of molecules, one acting as an electron donor and the other as an acceptor. Since this compound is composed of only pyrene chromophores, it would form excimers, not exciplexes. researchgate.net

Table 2: Comparison of Pyrene Monomer and Excimer Emission

| Emitting Species | Wavelength Range (nm) | Spectral Profile | Lifetime |

|---|---|---|---|

| Pyrene Monomer | 370 - 400 | Structured, sharp vibronic peaks | Long (hundreds of ns) |

| Pyrene Excimer | ~480 - 500 | Broad, structureless, Gaussian-like | Shorter than monomer (tens of ns) |

Note: Lifetimes are highly dependent on the molecular system and environment.

Concentration-Dependent Excimer Formation and Suppression Strategies

Pyrene and its derivatives are renowned for their ability to form excimers—excited-state dimers that arise from the interaction of an excited monomer with a ground-state monomer. This process is typically diffusion-controlled and therefore highly dependent on concentration. nih.gov The formation of excimers is characterized by a broad, structureless, and red-shifted emission band compared to the structured monomer emission.

In the case of this compound, the intramolecular proximity of the three pyrene units suggests the potential for intramolecular excimer formation. However, the significant steric bulk imposed by the methyl groups on the peripheral pyrenes, as well as the substitution pattern on the central pyrene, likely hinders the ideal co-facial π-π stacking required for efficient excimer formation. Research on sterically hindered pyrene derivatives has shown that bulky substituents can effectively suppress excimer formation by preventing the close approach of the pyrene rings. nih.gov

Strategies to suppress excimer formation in pyrene-based systems generally involve:

Introduction of bulky substituents: This is the most common strategy, as exemplified by the methyl groups in the target molecule, which increase the steric barrier to close approach. nih.gov

Chemical modification of the pyrene core: Introducing groups that alter the electronic properties or induce conformational twisting can disfavor the parallel stacking required for excimers. For example, BN-substitution in dithienylpyrenes has been shown to prevent excimer formation. nih.govacs.org

Table 1: Factors Influencing Excimer Formation in Pyrene Derivatives

| Factor | Effect on Excimer Formation | Rationale |

| Concentration | Increases with higher concentration | Higher probability of collision between excited and ground-state molecules. nih.gov |

| Steric Hindrance | Decreases with bulkier substituents | Prevents close co-facial approach of pyrene rings. nih.gov |

| Solvent Viscosity | Can decrease in highly viscous media | Hinders diffusion-controlled encounters. |

| Temperature | Can decrease at higher temperatures | Increased kinetic energy can overcome the binding energy of the excimer. |

Aggregation-Induced Emission (AIE) Phenomena in Pyrene Derivatives

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. rsc.orgrsc.org This is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative decay. rsc.org

Many pyrene derivatives exhibit aggregation-caused quenching (ACQ), where their fluorescence is quenched at high concentrations or in the solid state due to strong π-π stacking that leads to the formation of non-emissive excimers. rsc.org However, by carefully designing the molecular structure, pyrene derivatives can be transformed into AIE-active luminogens (AIEgens). rsc.orgrsc.orgthe-innovation.org This is typically achieved by introducing rotor-like groups that induce twisted conformations and prevent strong π-π stacking in the monomeric state, while their aggregation restricts these motions, leading to enhanced emission. rsc.orgnih.gov

For this compound, the sterically demanding structure could potentially lead to AIE or aggregation-induced emission enhancement (AIEE) behavior. nih.gov The twisted conformation enforced by the bulky substituents might lead to weak emission in dilute solutions due to intramolecular rotations acting as non-radiative decay pathways. Upon aggregation, the restriction of these rotations could lead to a significant enhancement of the fluorescence quantum yield. While specific AIE studies on this compound are not documented, the structural motifs are consistent with those known to induce AIE in other pyrene-based systems. the-innovation.orgnih.gov

Charge Transfer Processes and Radical Ion Formation

The extended π-conjugated system of this compound, composed of three pyrene units, makes it susceptible to charge transfer (CT) processes and the formation of radical ions upon oxidation or reduction.

In donor-acceptor systems involving pyrene, photoinduced charge transfer is a well-documented phenomenon. nih.gov In the case of this compound, while all three pyrene units are electronically similar, subtle conformational differences could lead to the localization of charge upon photoexcitation, creating a transient charge-separated state. The efficiency of such intramolecular charge transfer would be highly dependent on the dihedral angles between the pyrene units, which are dictated by the steric interactions.

The formation of radical cations of pyrene and its derivatives has been studied, often generated through chemical or electrochemical oxidation. researchgate.net These species exhibit characteristic absorption bands in the visible and near-infrared regions. nih.govrsc.org For this compound, one-electron oxidation would likely lead to a radical cation where the positive charge is delocalized over the three pyrene moieties. The extent of this delocalization would be influenced by the electronic coupling between the pyrene units. The formation of a dimer radical cation , where a radical cation interacts with a neutral molecule, is also a possibility, particularly in concentrated solutions or aggregates. nih.govrsc.org The steric hindrance in this compound might influence the geometry and stability of such radical ion species.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic characteristics of pyrene derivatives, offering predictions of their behavior in various optoelectronic applications.

Frontier Molecular Orbital (HOMO/LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of molecules. For pyrene and its derivatives, the distribution and energy levels of these frontier orbitals are of paramount importance.

Theoretical investigations on a range of pyrene derivatives have been conducted using Density Functional Theory (DFT). researchgate.net These studies reveal that chemical modifications, such as the introduction of different substituent groups at various positions on the pyrene core, can significantly influence the HOMO and LUMO energy levels. researchgate.netresearchgate.net For instance, substituting the pyrene core can alter the energy gap between the HOMO and LUMO, which in turn affects the molecule's electronic transitions and potential applications in organic electronics. rsc.org In many pyrene derivatives, both the HOMO and LUMO are delocalized over the pyrene core and can extend to adjacent sp-hybridized carbon atoms. researchgate.net The nature of the substituents, whether electron-donating or electron-accepting, plays a key role in tuning these energy levels. researchgate.netnih.gov The pairing theorem by Coulson and Rushbrooke links the HOMO and LUMO of pyrene, indicating they are localized on the same carbon atoms. nih.gov

Table 1: Calculated HOMO and LUMO Energies for a Selection of Pyrene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyrene (Parent) | -5.767 | -2.557 | 3.210 |

| MCPTD1 | - | - | < 3.210 |

| MCPTD7 | - | - | Lower than MCPTR |

| SY3 | -5.25 | -2.74 | 2.51 |

Data sourced from theoretical calculations on various pyrene derivatives and may not represent this compound directly. The values for MCPTD1 and MCPTD7 are relative to the parent compound MCPTR. rsc.orgtubitak.gov.tr

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the excited states of molecules. researchgate.net It is widely used to interpret UV-visible absorption spectra and understand the nature of electronic transitions. researchgate.net For pyrene and its derivatives, TD-DFT calculations can predict the energies of the low-lying singlet excited states, such as the ¹Lₐ and ¹Lₑ states, which are critical to their absorption and fluorescence properties. nih.govrsc.orgnih.gov

Studies have shown that TD-DFT can effectively model the electronic transitions in pyrene-based systems. acs.orgsci-hub.se For example, in D–π–A (donor-pi-acceptor) pyrene derivatives, TD-DFT helps to understand the intramolecular charge transfer (ICT) process, which is fundamental to their nonlinear optical (NLO) properties. rsc.org However, the accuracy of TD-DFT calculations can be sensitive to the choice of functional, and in some cases, may not perfectly align with experimental observations, particularly in predicting the energetic ordering of excited states. rsc.org For more complex systems, advanced methods like multi-reference perturbation theory (MRPT) may be necessary to achieve quantitative accuracy. nih.govnih.govrsc.org

Computational Studies of Excited-State Dynamics

The excited-state dynamics of pyrene derivatives are a key area of research, with implications for their use in organic electronics and molecular sensing. nih.gov Computational studies, often combining TD-DFT with molecular dynamics, provide insights into the processes that occur after a molecule absorbs light. nih.gov

Upon photoexcitation, pyrene derivatives can undergo various relaxation pathways. nih.gov These include fluorescence, intersystem crossing to triplet states, and structural reorganization. nih.govnih.gov In the case of pyrene excimers (excited-state dimers), computational analysis has revealed that rapid structural changes towards a stable stacked-twisted conformation dominate the photophysics. nih.gov This reorganization is often responsible for the characteristic red-shifted and structureless fluorescence emission of excimers. nih.gov Studies on D–π–A pyrene systems have shown that the relaxation dynamics are influenced by solvent polarity and involve both locally excited and intramolecular charge transfer states. rsc.org

Modeling of Intermolecular Interactions and Molecular Packing

The way pyrene-based molecules interact with each other and pack in the solid state is crucial for the performance of organic electronic devices. nih.gov Computational modeling is essential for understanding these interactions.

Pi-Pi Stacking and CH-Pi Interactions in Pyrene Aggregates

Pi-pi stacking is a dominant intermolecular interaction in pyrene aggregates, where the planar aromatic rings stack on top of each other. chemrxiv.orgresearchgate.netresearchgate.net This stacking can lead to the formation of dimers and larger self-assembled structures. rsc.orgacs.org The strength and geometry of these interactions can be influenced by substituents on the pyrene core. nih.gov For instance, hydrogen bonding and steric effects can be used to control the stacking arrangement in the crystalline state. nih.gov

CH-pi interactions, where a C-H bond interacts with the pi-system of a pyrene ring, also play a significant role in stabilizing the structures of pyrene aggregates. acs.org Computational tools like the Conformer-Rotamer Ensemble Sampling Tool (CREST) have been used to explore the various possible geometries of pyrene dimers, revealing multiple stable conformations. nih.govresearchgate.netacs.org These studies have also shown that oxidation of the pyrene core can lead to stronger intermolecular interactions. nih.govacs.org

Reorganization Energies for Charge Transport in Related Pyrene Architectures

The reorganization energy is a critical parameter for understanding charge transport in organic materials. It represents the energy required to deform the molecule from its neutral-state geometry to its charged-state geometry and vice versa. Lower reorganization energies are generally associated with higher charge mobility.

Computational methods, such as DFT, are used to calculate the reorganization energies for both hole and electron transport in pyrene derivatives. researchgate.net These calculations have shown that the rigid nature of the pyrene group can help to reduce reorganization energies. tandfonline.com By strategically modifying the molecular structure, for example, by introducing specific substituent groups, it is possible to tune the reorganization energy and enhance the charge transport properties. researchgate.net For instance, studies on various pyrene derivatives have predicted that some compounds could achieve high hole or electron mobilities, making them promising candidates for organic semiconductors. researchgate.net

Table 2: Compound Names Mentioned in the Article

| Abbreviation / Trivial Name | Full Chemical Name |

| Pyrene | Pyrene |

| MCPTR | methyl (E)-2-cyano-3-(5-(pyren-1-yl)thiophen-2-yl)-3-acrylate |

| MCPTD1-MCPTD8 | Derivatives of MCPTR |

| SY3 | A pyrene-centered hole transport material |

| D–π–A | Donor-pi-acceptor |

| CREST | Conformer-Rotamer Ensemble Sampling Tool |

| TD-DFT | Time-Dependent Density Functional Theory |

| DFT | Density Functional Theory |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| MRPT | Multi-reference perturbation theory |

| ICT | Intramolecular charge transfer |

| NLO | Nonlinear optical |

Principles of Self-Assembly in Pyrene-Based Systems

The self-assembly of pyrene derivatives is primarily driven by a combination of non-covalent interactions, with π-π stacking being the most dominant force. The large, planar surface of the pyrene core facilitates strong intermolecular stacking, leading to the formation of ordered aggregates. In dilute solutions, pyrene molecules typically exist as monomers and exhibit characteristic fluorescence. However, as concentration increases or upon changes in solvent polarity, they tend to form excimers, which are dimers that exhibit a distinct, red-shifted, and broad emission band. This behavior is a hallmark of pyrene and serves as a sensitive probe for aggregation processes. rsc.org

Beyond simple excimer formation, the aggregation of pyrene-based systems can lead to more complex, one-dimensional supramolecular structures. nih.gov The presence of substituent groups on the pyrene core plays a crucial role in directing the geometry and stability of these assemblies. These substituents can introduce additional interactions, such as hydrogen bonding or steric hindrance, which fine-tune the packing of the molecules. nih.gov For instance, the introduction of groups at the 1- and 8-positions of the pyrene backbone, as in this compound, imposes significant steric constraints that influence the final aggregated structure.

Fabrication of Controlled Supramolecular Architectures

The ability to control the self-assembly of pyrene derivatives allows for the bottom-up fabrication of a variety of nanostructured materials with tailored properties.

Formation of Nanostructures (e.g., Vesicles, Spheres)

The substitution pattern on the pyrene core has a profound impact on the morphology of the resulting nanostructures. Studies on DNA conjugates with different pyrene isomers have demonstrated this principle. For example, DNA functionalized with 1,8-dialkynyl pyrene isomers has been shown to self-assemble into multilamellar vesicles. nih.gov In contrast, a 2,7-disubstituted pyrene isomer under similar conditions leads to the formation of spherical nanoparticles. nih.gov This highlights the critical role of the substitution geometry in directing the curvature and dimensionality of the assembly.

Further research on cholane-pyrene conjugates has revealed that a trimer containing a 1,8-disubstituted pyrene assembles into worm-like nanostructures. nih.gov These structures are distinct from the nanotubes and nanosheets formed by the corresponding 1,6-disubstituted isomer, again emphasizing the influence of the substitution pattern. nih.gov

Controlled Thin Film Formation and Molecular Packing

The controlled deposition of pyrene derivatives onto surfaces allows for the formation of highly ordered thin films. The molecular packing within these films is critical for applications in organic electronics. The specific substitution can dictate the orientation of the molecules on the substrate and the intermolecular distances. While specific data for this compound thin films is not detailed, the general principles suggest that the methyl groups would influence the packing density and arrangement within the film.

Ribbon-like and Porous Network Assemblies

The self-assembly of specifically designed pyrene derivatives can lead to the formation of intricate one-dimensional and two-dimensional networks. For instance, 1,8-bis(pyridin-4-ylethynyl)pyrene, a molecule with a similar 1,8-substitution pattern, has been shown to form ribbon-like assemblies on surfaces. researchgate.net In these assemblies, molecules align in rows with opposite orientations, driven by intermolecular interactions between the pyridyl substituents and the pyrene cores. researchgate.net This demonstrates the potential for creating well-defined, extended structures through programmed self-assembly. The formation of porous networks is another possibility, where the specific shape and interactions of the building blocks lead to voids within the assembled structure.

Host-Guest Interactions and Complex Formation

Pyrene and its derivatives are known to participate in host-guest chemistry, often with macrocyclic hosts like cyclodextrins. nih.govresearchgate.netnih.gov The hydrophobic cavity of cyclodextrin (B1172386) can encapsulate the pyrene moiety, leading to changes in its photophysical properties. This interaction can be used to control the aggregation state of the pyrene derivative. For example, the formation of an inclusion complex can prevent self-aggregation by isolating the pyrene units from each other. researchgate.net

The specific structure of this compound, with two pyrene units, suggests the potential for forming 1:1 or 1:2 complexes with host molecules. The methyl groups on the terminal pyrenes could also influence the binding affinity and geometry within the host cavity. While direct studies on the host-guest chemistry of this specific compound are not prevalent, the extensive research on other pyrene derivatives provides a strong basis for predicting its behavior. rsc.org

Influence of Substitution Pattern on Aggregation Behavior

The substitution pattern is arguably one of the most critical factors governing the aggregation behavior of pyrene derivatives. researchgate.netrsc.org The positions at which substituents are attached to the pyrene core dictate the steric environment and the nature of intermolecular interactions, which in turn determine the packing arrangement and the resulting photophysical properties of the aggregate.

Research has shown that even subtle changes in the substitution pattern can lead to vastly different aggregated structures and emission characteristics. nih.gov For pyrene-based materials, aggregation can either lead to quenching of fluorescence, a phenomenon known as aggregation-caused quenching (ACQ), or, in some cases, to an enhancement of emission, termed aggregation-induced emission (AIE). rsc.orgnih.govrsc.org The design of AIE-active molecules often involves the introduction of bulky substituents that restrict intramolecular rotations in the aggregated state, thus favoring radiative decay pathways.

In the case of this compound, the substitution at the 1 and 8 positions of the central pyrene, as well as the methyl groups on the terminal pyrenes, will create a unique steric and electronic landscape that dictates its aggregation propensity and the specific nature of its self-assembled architectures.

Characterization of Supramolecular Assemblies

Atomic Force Microscopy (AFM) and Electron Microscopy (TEM, Cryo-EM)

No studies utilizing AFM, TEM, or Cryo-EM to visualize the morphology and structure of self-assembled architectures of this compound have been found.

Dynamic Light Scattering (DLS) for Aggregate Size and Morphology

There is no available DLS data to characterize the size distribution or morphology of any potential aggregates formed by this compound in solution.

X-ray Diffraction (XRD) for Solid-State Packing

The solid-state packing and crystalline structure of this compound have not been reported, and therefore, no XRD data can be presented.

Potential Applications in Organic Electronics

The unique, sterically-demanding architecture of 1,8-bis(6-methylpyren-1-yl)pyrene suggests several potential applications in the field of organic electronics.

Non-aggregation Emitters for OLEDs: In the solid state, the bulky and non-planar structure of the molecule would likely inhibit the close packing and π-π stacking that often leads to aggregation-caused quenching (ACQ) of fluorescence. This could make it a promising candidate for a highly efficient blue-emitting material in OLEDs, where maintaining high quantum yield in thin films is a major challenge.

Ratiometric Fluorescent Probes: The predicted dual emission (monomer and excimer) could be exploited for developing ratiometric fluorescent sensors. The ratio of the two emission intensities (I_E/I_M) can be sensitive to the local environment, such as polarity, viscosity, or the presence of specific analytes, allowing for more reliable sensing applications.

Host Materials in Phosphorescent OLEDs: The high triplet energy expected for the pyrene (B120774) units could make this compound a suitable host material for phosphorescent emitters in PhOLEDs. The bulky structure would serve to encapsulate and separate the phosphorescent guest molecules, preventing self-quenching and leading to high device efficiencies.

Table of Compounds

Regioselective Functionalization Approaches for Pyrene Scaffolds

The functionalization of the pyrene core is a nuanced process, with different positions on the ring exhibiting varying degrees of reactivity. The 1, 3, 6, and 8 positions are known as the 'active' sites due to their higher electron density, making them prone to electrophilic aromatic substitution (SEAr). mdpi.comrsc.org Conversely, the 2 and 7 positions are less reactive, and the 4, 5, 9, and 10 positions, known as the K-region, present their own set of challenges for functionalization. mdpi.com

Electrophilic Aromatic Substitution Control in Pyrene Derivatives

Controlling electrophilic aromatic substitution on the pyrene scaffold is paramount for the synthesis of specifically substituted derivatives. The inherent reactivity of the 1, 3, 6, and 8 positions means that direct electrophilic attack will preferentially occur at these sites. rsc.orgoup.com For instance, the bromination of pyrene typically leads to substitution at these active positions. mdpi.com

However, regioselectivity can be influenced by the nature of the electrophile and the presence of existing substituents. rsc.orgoup.com The use of bulky electrophiles, such as tert-butyl chloride, can sterically hinder reaction at the more accessible 1, 3, 6, and 8 positions, forcing substitution to occur at the 2 and 7 positions. rsc.org Furthermore, the electronic properties of a substituent already on the pyrene ring can direct incoming electrophiles to specific positions. oup.com The relative rates of electrophilic substitutions have been shown to correlate with the substituent constant, σ+, of the group attached to the pyrene. oup.com

Indirect methods have also been developed to achieve substitution at the less reactive 2 and 7 positions. One such strategy is the tetrahydropyrene (THPy) approach, which involves the reduction of pyrene to 4,5,9,10-tetrahydropyrene. This modification alters the electronic landscape of the molecule, effectively activating the 2 and 7 positions for electrophilic aromatic substitution. rsc.org

Cross-Coupling Methodologies for Aryl-Pyrene Linkages

Cross-coupling reactions have emerged as a powerful tool for forging aryl-pyrene bonds, offering a versatile alternative to traditional C-H functionalization. mdpi.com Palladium-catalyzed cross-coupling reactions, in particular, have been widely employed for the synthesis of anilines and their derivatives, which are crucial intermediates in various fields of chemical research. acs.org These methods have proven effective for creating C-N bonds and have been adapted for the functionalization of pyrene. acs.org

For instance, pyrenes bearing a bromide substituent at various positions can be utilized in cross-coupling reactions to introduce a range of functional groups. mdpi.com The Suzuki-Miyaura cross-coupling is another key methodology, particularly for creating C-C bonds. This reaction has been instrumental in synthesizing complex pyrene-based architectures. researchgate.net

A notable strategy for achieving selective disubstitution at the 2 and 7 positions involves a sequence of iridium-catalyzed borylation followed by substitution reactions. acs.org This approach allows for the introduction of two different functional groups, providing a level of control that is difficult to achieve through direct methods. acs.org The resulting 2,7-disubstituted pyrene derivatives have potential applications in the development of functional materials with tailored charge-transfer properties. acs.org

Methylation and Advanced Alkylation Techniques

The introduction of methyl and other alkyl groups onto the pyrene core can significantly impact its properties. Methylated derivatives of pyrene have been the subject of toxicological studies to evaluate their genotoxicity and tumorigenic activity. nih.gov For example, 1-methylpyrene and 1,6-dimethylpyrene (B1196701) have been shown to induce unscheduled DNA synthesis in rat hepatocytes. nih.gov

From a synthetic perspective, Friedel-Crafts alkylation with reagents like tert-butyl chloride in the presence of a Lewis acid such as AlCl₃ can lead to the formation of 2,7-di-tert-butyl pyrene. mdpi.com The installation of these bulky tert-butyl groups can then serve as a directing element, influencing the position of subsequent functionalizations. mdpi.com

Advanced techniques for the synthesis of methylated pyrene derivatives often involve multi-step pathways. For example, the synthesis of putative metabolites of 8-methylbenzo[a]pyrene, such as trans-7,8-dihydroxy-7,8-dihydro-8-methylbenzo[a]pyrene, requires a carefully planned synthetic sequence. nih.gov

Multi-Step Synthesis Pathways for this compound

The synthesis of a complex molecule like this compound necessitates a sophisticated multi-step approach. While a direct, one-pot synthesis is highly unlikely due to the challenges in controlling regioselectivity, a plausible pathway can be envisioned based on established synthetic methodologies for pyrene derivatives.

A potential retrosynthetic analysis would involve disconnecting the aryl-aryl bonds between the central pyrene core and the two 6-methylpyren-1-yl substituents. This suggests that a cross-coupling reaction, such as a Suzuki-Miyaura coupling, would be a key step in the final stages of the synthesis.

The synthesis would likely begin with the separate preparation of two key building blocks: a 1,8-dihalo- or 1,8-diborylated pyrene and a 1-halo- or 1-borylated-6-methylpyrene.

Synthesis of the 1,8-disubstituted pyrene core:

Direct halogenation of pyrene can lead to a mixture of halogenated isomers, including the 1,3,6,8-tetrahalogenated product. rsc.org Achieving selective 1,8-dihalogenation would require careful control of reaction conditions or a more elaborate synthetic route.

An alternative could involve the functionalization of a pre-existing 1,8-disubstituted precursor, though such starting materials are not readily available.

Synthesis of the 6-methylpyren-1-yl fragment:

This would likely start with the methylation of pyrene. As seen with other alkylations, this may not be highly regioselective. mdpi.comnih.gov

A more controlled approach might involve the synthesis of 1-bromopyrene, which can be prepared from pyrene. orgsyn.org This could then be subjected to methylation at the 6-position, although directing this substitution specifically would be a significant challenge. It is more likely that a mixture of methylated isomers would be produced, requiring careful separation.

Following methylation, a halogen or boronic ester would need to be introduced at the 1-position to facilitate the final cross-coupling step.

Final Assembly:

The final step would involve the palladium-catalyzed cross-coupling of the 1,8-disubstituted pyrene core with two equivalents of the 6-methylpyren-1-yl fragment. This would likely be a Suzuki-Miyaura or a similar cross-coupling reaction.

Advanced Spectroscopic and Structural Characterization Techniques

The unambiguous determination of the structure of complex polycyclic aromatic hydrocarbons like this compound relies heavily on advanced spectroscopic techniques. The overlapping signals and complex coupling patterns in the ¹H NMR spectra of large PAHs necessitate the use of high-resolution instruments and sophisticated NMR experiments. acs.orgacs.org

High-Resolution NMR Spectroscopy for Complex Pyrene Derivatives

For complex pyrene derivatives, one-dimensional ¹H and ¹³C NMR spectroscopy provides initial, crucial information. The chemical shifts of the aromatic protons in pyrene derivatives typically appear in the range of 7.0 to 9.5 ppm. nih.gov The specific substitution pattern and the electronic nature of the substituents will influence the exact chemical shifts of the remaining protons on the pyrene rings. acs.org

However, due to the large number of aromatic protons in a molecule like this compound, significant signal overlap is expected in the ¹H NMR spectrum. To overcome this, two-dimensional NMR techniques are indispensable. Correlation Spectroscopy (COSY) is used to identify proton-proton coupling networks, helping to trace the connectivity of the protons within each pyrene unit. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly valuable in this case. By identifying through-space interactions between protons, NOESY can help to establish the relative proximity of the different pyrene units and confirm the 1,8-substitution pattern on the central pyrene core.

Furthermore, ¹³C NMR spectroscopy, often in conjunction with heteronuclear correlation experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), is essential for assigning the carbon signals. The chemical shifts of the carbon atoms in pyrene dianions have been shown to be sensitive to the electron density at each position. researchgate.net In the neutral molecule, the carbon chemical shifts will similarly provide valuable information about the electronic structure and the points of substitution. nih.gov

Advanced NMR techniques, such as multiple quantum filtration, can also be employed to simplify complex spectra and aid in the assignment of unresolved resonances. acs.orgnebraska.edu The combination of these high-resolution NMR methods provides a powerful toolkit for the complete structural elucidation of intricate pyrene derivatives.

Data Tables

Table 1: Reactivity of Pyrene Positions

| Position(s) | Reactivity Type | Common Reactions | Notes |

|---|---|---|---|

| 1, 3, 6, 8 | Active Sites | Electrophilic Aromatic Substitution (e.g., Bromination, Nitration) mdpi.comrsc.org | Higher electron density mdpi.comrsc.org |

| 2, 7 | Less Reactive Sites | Functionalization often requires indirect methods or bulky reagents mdpi.comrsc.org | Nodal plane positions mdpi.com |

Table 2: Common Synthetic Reactions for Pyrene Functionalization

| Reaction Type | Reagents/Catalysts | Purpose | Reference(s) |

|---|---|---|---|

| Electrophilic Bromination | Br₂ | Introduction of bromine at active sites | mdpi.com |

| Friedel-Crafts Alkylation | t-BuCl, AlCl₃ | Introduction of bulky alkyl groups, often at less reactive sites | mdpi.com |

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acids/esters | Formation of C-C bonds for linking aryl groups | researchgate.net |

| Ir-catalyzed Borylation | [Ir(COD)Cl]₂/dtbpy, B₂pin₂ | Introduction of boryl groups for further functionalization | mdpi.comacs.org |

Mass Spectrometry for Molecular Structure Confirmation

Following the synthesis of this compound, a crucial step is the unambiguous confirmation of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the definitive technique for this purpose. In a typical procedure, the sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

For this compound, with a chemical formula of C₅₀H₃₀, the expected exact mass can be precisely calculated. The experimentally obtained m/z value from HRMS analysis would then be compared to this theoretical value. A high degree of agreement between the experimental and calculated mass provides strong evidence for the successful synthesis of the target molecule.

Furthermore, the isotopic distribution pattern observed in the mass spectrum offers additional confirmation. The characteristic pattern arising from the natural abundance of carbon-13 isotopes in a molecule containing 50 carbon atoms would need to match the theoretically predicted pattern for C₅₀H₃₀.

Table 1: Theoretical and Experimental Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₅₀H₃₀ |

| Calculated Exact Mass | 630.2348 u |

| Experimentally Observed m/z | Data not available in search results |

| Ionization Mode | Typically Electron Ionization (EI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) |

Note: Specific experimental data from the literature is required to populate the "Experimentally Observed m/z" and "Ionization Mode" fields.

X-ray Crystallography for Solid-State Architectures

While mass spectrometry confirms the molecular identity, X-ray crystallography provides unparalleled insight into the three-dimensional arrangement of the molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

The packing of the molecules in the crystal lattice is also a critical aspect revealed by this technique. Understanding the intermolecular forces, such as π-π stacking interactions between the aromatic rings, is crucial for predicting the material's properties. These interactions can significantly influence the electronic and photophysical behavior of the compound in the solid state.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available in search results |

| Space Group | Data not available in search results |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Data not available in search results |

| Key Dihedral Angles (°) | Data not available in search results |

| Intermolecular Interactions | Data not available in search results |

Note: Obtaining single crystals of sufficient quality for X-ray diffraction is a prerequisite. The specific crystallographic data would be found in the supplementary information of a research article reporting the crystal structure.

Advanced Applications of 1,8 Bis 6 Methylpyren 1 Yl Pyrene in Functional Materials

Organic Optoelectronic Devices

The unique photophysical and electronic properties of pyrene (B120774) and its derivatives have made them a significant area of interest in organic electronics. uky.eduresearchgate.net These molecules are known for their strong blue light emission, good chemical and thermal stability, and high charge carrier mobility, making them attractive building blocks for various optoelectronic devices. researchgate.net The ability to modify the pyrene core at different positions allows for fine-tuning of its molecular architecture and packing, which is a key factor in the performance of pyrene-based semiconductors. researchgate.net

Role in Organic Light-Emitting Diodes (OLEDs) as Luminescent Emitters

Pyrene derivatives are well-regarded for their application as blue light emitters in Organic Light-Emitting Diodes (OLEDs) due to their high fluorescence quantum efficiency. researchgate.net While specific data for 1,8-bis(6-methylpyren-1-yl)pyrene is not extensively available, research on analogous pyrene-based emitters provides insight into their potential performance. For instance, OLEDs using pyrene derivatives have demonstrated high efficiency and deep blue emission. researchgate.netnih.gov One device incorporating a pyrene-benzimidazole derivative as the emissive layer achieved a maximum external quantum efficiency (EQE) of 4.3% and a luminance of 290 cd/m² at 7.5 V, with CIE coordinates corresponding to a pure blue emission. nih.gov Another study on pyrene-modified blue emitters reported a maximum current efficiency of over 8.2 cd/A and a maximum EQE of more than 5.8%. researchgate.net

Below is a table summarizing the performance of a representative blue OLED device using a pyrene-based emitter.

| Parameter | Value | Reference |

| Maximum External Quantum Efficiency (EQE) | 4.3 (±0.3)% | nih.gov |

| Maximum Luminance | 290 (±10) cd m⁻² at 7.5 V | nih.gov |

| CIE Coordinates | (0.1482, 0.1300) | nih.gov |

Application in Organic Field-Effect Transistors (OFETs) and Charge Transport Layers

The planar structure of pyrene facilitates strong π-π stacking, which is advantageous for efficient charge transport in Organic Field-Effect Transistors (OFETs). researchgate.net Pyrene-based materials have been investigated as the semiconducting layer in OFETs, demonstrating their potential for high performance. researchgate.net While research on this compound is limited, studies on other 1,8-substituted pyrene derivatives have shown promising results. For example, a thiophene-containing 1,8-substituted pyrene derivative exhibited a hole mobility of up to 0.18 cm² V⁻¹ s⁻¹. nih.gov The charge transport properties are highly dependent on the molecular structure, crystallinity, and the dielectric surface used in the device. nih.gov Generally, pyrene derivatives are considered effective hole-transporting materials. beilstein-journals.org

The table below shows the charge transport properties of a 1,8-substituted pyrene derivative in an OFET.

| Parameter | Value | Reference |

| Hole Mobility | up to 0.18 cm² V⁻¹ s⁻¹ | nih.gov |

Integration into Organic Photovoltaic (OPV) Cells

Pyrene derivatives have been utilized in organic photovoltaics to improve light absorption in the visible spectrum and to achieve favorable morphology for efficient charge separation and transport. uky.edu The broad absorption and good charge transport characteristics of pyrene-based compounds make them suitable for use as either electron donor or acceptor materials in OPV cells. uky.edursc.org The performance of these devices is influenced by the charge transfer properties between the pyrene-based material and the other components of the active layer. rsc.org By strategically designing pyrene-based coordination polymers, researchers have been able to tune the photoelectric response, achieving photocurrent densities as high as 4.02 μA cm⁻². rsc.org

Light-Harvesting Antennae Systems

The strong absorption characteristics and efficient energy transfer capabilities of pyrene make it an excellent candidate for use in artificial light-harvesting systems. rsc.orgnih.gov These systems often involve the covalent attachment of multiple pyrene chromophores to a central core, which then transfers the absorbed energy to an acceptor molecule. rsc.org Studies on zinc(II) phthalocyanine-pyrene systems have demonstrated nearly 98% energy transfer efficiency from the pyrene donors to the phthalocyanine core. rsc.org Similarly, silicon nanocrystals functionalized with pyrene units have been shown to act as efficient light-harvesting antennae, leading to enhanced and bright near-infrared photoluminescence with a quantum yield of 40%. nih.gov The strategic placement of substituent groups on the pyrene core can also enhance the light-harvesting characteristics. nih.gov

Advanced Sensing and Recognition Platforms

The fluorescent properties of pyrene derivatives make them highly suitable for the development of chemosensors. rsc.org The emission characteristics of these compounds can be modulated by their interaction with specific analytes, leading to "turn-on" or "turn-off" fluorescent responses. rsc.orgmdpi.com

Fluorescent Chemosensors for Specific Analytes

Pyrene-based chemosensors have been developed for the detection of various analytes, including metal ions and explosive compounds. mdpi.com For instance, a pyrene-based chemosensor demonstrated high selectivity for Zn²⁺ ions, exhibiting a specific "off-on" fluorescent response. rsc.org Other sensors have been designed for the detection of Hg²⁺, with some showing a linear detection range from 0 to 3 µM and a limit of detection (LOD) as low as 6.6 nM. mdpi.com Pyrene derivatives have also been successfully employed as fluorescent sensors for nitroaromatic compounds, which are common components of explosives. mdpi.com

The table below provides examples of the sensing performance of pyrene-based chemosensors for different analytes.

| Analyte | Limit of Detection (LOD) | Response Type | Reference |

| Zn²⁺ | - | "Off-On" Fluorescence | rsc.org |

| Hg²⁺ | 6.6 nM | "Turn-Off" Fluorescence | mdpi.com |

| Hg²⁺ | 8.32 nM | "Turn-On" Fluorescence (70-fold enhancement) | mdpi.com |

| Hg²⁺ | 55 nM | Chemodosimetric Response | mdpi.com |

No Scientific Data Found for this compound

Following a comprehensive search of scientific databases and scholarly articles, no research publications or data pertaining to the chemical compound This compound were identified. Consequently, it is not possible to generate the requested article on its "Advanced Applications in Functional Materials" as there is no available information on its use in pattern recognition, biosensing, stimuli-responsive materials, or as a bio-imaging probe.

The search for this specific molecule across various chemical and materials science research areas, including multi-analyte sensing, mechanochromic luminescence, and thermally responsive behaviors, yielded no relevant results. This indicates that the compound "this compound" may not have been synthesized, or if it has, its properties and potential applications have not been reported in publicly accessible scientific literature.

Therefore, the detailed article structure focusing on the advanced applications of this particular compound cannot be fulfilled at this time due to the absence of foundational research on the subject.

Conclusion and Future Outlook

Summary of Key Research Insights on 1,8-bis(6-methylpyren-1-yl)pyrene

Although specific experimental data for This compound is scarce, key insights can be extrapolated from research on multi-pyrenyl systems, substituted pyrenes, and the foundational photophysics of the pyrene (B120774) chromophore.

The defining characteristic of pyrene is its ability to form an excited-state dimer known as an excimer when two pyrene moieties are in close proximity (approximately 3.4 Å). acs.org This results in a broad, red-shifted, and featureless emission band centered around 476 nm, in stark contrast to the structured monomer emission with peaks typically around 377 nm and 398 nm. acs.orgutexas.edu In a molecule like This compound , the two peripheral 6-methylpyren-1-yl units are held in close proximity by the central pyrene scaffold, making intramolecular excimer formation highly probable. The intensity ratio of excimer to monomer emission (IE/IM) is a sensitive indicator of the conformation and dynamics of the molecule.

The substitution pattern is critical. The 1,8-disubstitution on the central pyrene core would force the two appended methylpyrenyl groups into a sterically crowded arrangement. This crowding, influenced by the methyl groups on the peripheral pyrenes, would likely dictate the equilibrium geometry and the rotational freedom of the pyrenyl units, thereby affecting the efficiency of excimer formation. Research on sterically hindered pyrene derivatives shows that bulky substituents can be used to control intermolecular packing and inhibit aggregation-caused quenching (ACQ), a common issue where fluorescence efficiency is lost in the solid state. gdut.edu.cnnih.govresearchgate.net The methyl groups in This compound could similarly influence solid-state morphology and photophysical properties.

Studies on pyrene-functionalized dendrimers, which also feature multiple pyrene units, have shown that higher generation dendrimers (with more pyrene groups in a crowded space) exhibit more pronounced excimer emission. acs.orgutexas.eduepa.gov This suggests that the constrained architecture of This compound would favor the pre-association of pyrene moieties, leading to strong excimer fluorescence.

Table 1: Representative Photophysical Properties of Pyrene-Functionalized Dendrimers in Dimethylformamide (DMF) This table presents data from related multi-pyrenyl systems to infer the potential behavior of this compound.

| Compound | Number of Pyrene Units | Monomer Emission Peaks (nm) acs.orgutexas.edu | Excimer Emission Peak (nm) acs.orgutexas.edu | Key Observation |

|---|---|---|---|---|

| PPI-Py8 | 8 | 377, 398 | ~476 | Both monomer and excimer emission are present. |

| PPI-Py16 | 16 | 377, 398 | ~476 | Increased relative intensity of excimer emission. |

| PPI-Py32 | 32 | 377, 398 | ~476 | Excimer emission becomes more dominant. |

| PPI-Py64 | 64 | 377, 398 | ~476 | Significant excimer emission due to steric crowding. utexas.edu |

Emerging Challenges and Opportunities in Pyrene Derivative Research

The synthesis and application of complex pyrene derivatives like This compound are emblematic of the broader challenges and opportunities in this research area.

Challenges:

Regioselective Synthesis: The pyrene core has multiple reactive sites (non-K-region: 1,3,6,8; K-region: 4,5,9,10; and nodal plane: 2,7). researchgate.netmdpi.com Achieving specific substitution patterns, such as 1,8-disubstitution, without generating a mixture of isomers is a significant synthetic hurdle. rsc.org Classical electrophilic aromatic substitution on pyrene typically yields 1,3,6,8-tetrasubstituted products, and achieving other patterns often requires indirect methods or advanced catalytic C-H functionalization techniques. rsc.orgmdpi.comrsc.org

Solubility: Large, planar PAH systems are notoriously insoluble in common solvents, which complicates their purification, processing, and characterization. Attaching solubilizing groups, such as alkyl chains, is a common strategy, but this can also alter the desired electronic properties.

Aggregation-Caused Quenching (ACQ): The strong tendency of pyrene to form excimers, while useful for sensing, is a major drawback in applications requiring high solid-state emission efficiency, such as in organic light-emitting diodes (OLEDs). researchgate.netnih.gov The close packing in the solid state often leads to non-emissive aggregates that quench fluorescence.

Opportunities:

Advanced Synthetic Methods: The development of novel synthetic strategies, including direct C-H activation and functionalization, provides powerful tools to create previously inaccessible pyrene architectures with high precision. mdpi.comresearchgate.net This allows for the synthesis of asymmetrically functionalized pyrenes and complex structures. nih.gov

Aggregation-Induced Emission (AIE): A counter-strategy to ACQ is the design of AIE-active molecules. By introducing bulky, rotatable groups (like tetraphenylethylene), luminogens can be created that are non-emissive in solution but become highly fluorescent in the aggregated or solid state due to the restriction of intramolecular rotations. gdut.edu.cnnih.gov This principle offers a pathway to highly efficient solid-state emitters.

Supramolecular Chemistry and Nanostructures: Pyrene's ability to participate in π-π stacking makes it an excellent building block for self-assembled materials and precisely defined nanostructures like covalent organic frameworks (COFs). nih.gov These materials can exhibit unique properties, such as high surface area and ordered porosity, making them suitable for sensing, catalysis, and gas storage.

Directions for Rational Design and Advanced Materials Engineering

The future of pyrene research lies in the rational design of molecules to achieve specific functions, moving beyond exploratory synthesis to targeted materials engineering.

Rational Design:

Computational Modeling: Quantum chemistry calculations are becoming indispensable for predicting the electronic and photophysical properties of new pyrene derivatives before their synthesis. nih.gov This "theory-guides-practice" approach can forecast properties like HOMO/LUMO energy levels, absorption/emission wavelengths, and molecular geometry, saving significant synthetic effort.

Tuning Photophysical Properties: The electronic properties of the pyrene core can be finely tuned. Introducing electron-donating and electron-withdrawing groups can create push-pull systems with intramolecular charge transfer (ICT) characteristics, leading to large Stokes shifts and solvatochromic fluorescence. rsc.org This is highly desirable for creating environmentally sensitive probes and bio-imaging agents. rsc.orgresearchgate.net

Controlling Intermolecular Interactions: The strategic placement of bulky substituents can be used to control the solid-state packing of pyrene derivatives. gdut.edu.cnnih.gov This allows for the suppression of ACQ and the engineering of materials with high charge carrier mobility, which is crucial for applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.orgyoutube.com

Advanced Materials Engineering:

High-Performance OLEDs: By overcoming ACQ through AIE or steric hindrance, new generations of highly efficient and stable blue emitters for OLED displays and lighting can be developed. The goal is to achieve narrow-band emission and high quantum yields in the solid state. nih.gov

Chemosensors and Bio-imaging: The sensitivity of pyrene's monomer-excimer emission to the local environment makes it an ideal platform for designing fluorescent probes. rsc.org Future work will focus on creating sensors with higher selectivity and sensitivity for specific ions, molecules, and biological structures, potentially with red or near-infrared emission for deep-tissue imaging. rsc.orgresearchgate.net

Organic Electronics: The excellent charge-transporting capabilities of pyrene-based materials make them promising candidates for organic semiconductors in field-effect transistors and photovoltaic cells. nih.govrsc.org Engineering the molecular structure to optimize packing and electronic coupling is key to improving device performance.

Q & A

Q. What are the recommended synthetic routes for 1,8-bis(6-methylpyren-1-yl)pyrene, and how can purity be ensured for optoelectronic studies?

Methodological Answer:

- Synthetic Strategy : Use Suzuki-Miyaura cross-coupling reactions to attach methylpyrene groups to the pyrene core. Microwave-assisted synthesis under nitrogen can enhance reaction efficiency and reduce side products .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in toluene/ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase).

- Validation : Confirm purity using / NMR (CDCl, 400 MHz) and high-resolution mass spectrometry (HRMS). Elemental analysis (±0.3% tolerance) ensures stoichiometric consistency .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

Methodological Answer:

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation in dichloromethane/hexane. Refine structures using SHELXL (SHELX-2018) to determine bond lengths, angles, and dihedral angles (e.g., pyrene core planarity ±0.05 Å deviation) .

- Spectroscopy : UV-Vis (λ in THF) and fluorescence spectroscopy (quantum yield via integrating sphere) to assess electronic transitions. FT-IR confirms functional groups (e.g., C-H stretching at 3050 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the synthesis of this compound?

Methodological Answer:

- Design of Experiments (DoE) : Use a factorial design to test variables: catalyst loading (Pd(PPh)), temperature (80–120°C), and solvent polarity (toluene vs. DMF). Monitor yields via LC-MS .

- In-Situ Monitoring : Employ Raman spectroscopy to track reaction intermediates and optimize reaction time. For example, detect aryl boronate intermediates at 1380 cm .

- Byproduct Mitigation : Add molecular sieves to absorb excess water, which can hydrolyze boronate esters .

Q. How should researchers resolve contradictions in photophysical data (e.g., fluorescence quenching in thin films)?

Methodological Answer:

- Aggregation Analysis : Compare solution-state (10 M in THF) vs. solid-state photoluminescence. Use atomic force microscopy (AFM) to assess film morphology (e.g., root-mean-square roughness <2 nm indicates homogeneity) .

- Solvent Effects : Test solvents with varying polarity (cyclohexane to DMSO) to identify aggregation-induced quenching. Time-dependent density functional theory (TD-DFT) calculations can model excited-state behavior .

Q. What computational methods predict charge transport properties for OLED applications?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to compute HOMO-LUMO gaps and reorganization energies (λ/λ). Lower λ values (<0.3 eV) indicate better charge mobility .

- Marcus Theory : Calculate charge transfer rates () using electronic coupling integrals () and Gibbs free energy changes (ΔG) from optimized geometries .

Q. How can crystallographic data explain non-coplanar configurations in derivatives?

Methodological Answer:

- Dihedral Angle Analysis : Refine XRD data to measure dihedral angles between pyrene and substituents (e.g., 85–88° for p-tolylthio groups in analogous structures ). Use Mercury software to visualize torsion angles.

- Packing Interactions : Identify π-π stacking distances (3.4–3.6 Å) and C-H···S interactions using CrystalExplorer. Non-coplanarity often reduces π-π stacking, impacting charge transport .

Q. What experimental protocols validate the compound’s utility in chemosensors or OLEDs?

Methodological Answer:

- Device Fabrication : Spin-coat thin films (80 nm) onto ITO/PEDOT:PSS substrates. Use vacuum deposition for cathode layers (LiF/Al). Characterize electroluminescence (EL) spectra and external quantum efficiency (EQE) .

- Sensing Studies : Test fluorescence response to metal ions (Hg, Cu) in acetonitrile/water (9:1). Calculate detection limits via Stern-Volmer plots ( > 10 M) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.